REACTION_SMILES
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[BrH:8].[C:16](=[O:17])([O-:18])[O-:19].[C:9]([CH2:10][SH:11])(=[O:12])[O:13][CH2:14][CH3:15].[K+:20].[K+:21].[NH2:1][c:2]1[s:3][c:4]([Br:7])[cH:5][n:6]1.[O:22]=[CH:23][N:24]([CH3:25])[CH3:26]>>[NH2:1][c:2]1[s:3][c:4]([S:11][CH2:10][C:9](=[O:12])[O:13][CH2:14][CH3:15])[cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CS
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Nc1ncc(Br)s1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Type
|
product
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Smiles
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CCOC(=O)CSc1cnc(N)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |